6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
Description
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a bicyclic organic compound featuring a benzofuran scaffold substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) at the 3-position. Its molecular formula is C₉H₈F₃NO, with a molecular weight of 203.16 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug design .
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2 |
InChI Key |
NLRNETOWPNISMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Ruthenium-Catalyzed Oxidation and Cyclization
A patented method (CN102942542A) outlines a scalable route starting from substituted catechol derivatives . The process involves:
-
Oxidative Cyclization : Substituted allyl-o-hydroxybenzene derivatives undergo ruthenium trichloride/sodium periodate-catalyzed oxidation to form dihydrobenzofuran intermediates.
-
Aldehyde Reduction : The aldehyde group in intermediate 6 (Figure 1) is reduced to a hydroxyl group using sodium borohydride.
-
Chlorination and Ring Closure : Chlorination with sulfuryl chloride or N-chlorosuccinimide introduces a leaving group, enabling cyclization to yield the dihydrobenzofuran core.
-
Hydrolysis : Final hydrolysis produces 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a precursor for further functionalization .
Key Conditions :
| Step | Reagents | Product | Yield (%) |
|---|---|---|---|
| 1 | RuCl₃·H₂O, NaIO₄, H₂O/EtOAc | Dihydrobenzofuran aldehyde (6) | 75 |
| 2 | NaBH₄, MeOH | Dihydrobenzofuran alcohol (5) | 82 |
| 3 | NCS, SOCl₂ | Chlorinated intermediate (4") | 78 |
| 4 | NaOH, HCl | Final dihydrobenzofuran amine (1) | 68 |
Enantioselective Synthesis via Chiral Resolution
The (R)- and (S)-enantiomers are synthesized using asymmetric catalysis or enzymatic resolution. For example:
-
(R)-Enantiomer : Vulcanchem’s method employs chiral Ru-BINAP complexes to achieve >97% enantiomeric excess (ee) during cyclization .
-
(S)-Enantiomer : BLD Pharmatech uses lipase-mediated kinetic resolution, separating enantiomers via HPLC with Chiralpak AD-H columns .
Critical Parameters :
| Enantiomer | Method | Catalyst/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R) | Asymmetric hydrogenation | Ru-BINAP | 97 | 55 |
| (S) | Enzymatic resolution | Lipase PS-30 | 99 | 48 |
Radical Trifluoromethylation Strategies
Trifluoromethyl groups are introduced via radical pathways using TMSCF₃ (trimethyl(trifluoromethyl)silane) or Umemoto’s reagent. A Diels-Alder approach (Wiley Online Library) utilizes ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate as a diene, reacting with cyclic alkenes to form trifluoromethylated aromatics . Subsequent reductive amination yields the target amine.
Reaction Highlights :
-
Regioselectivity : The CF₃ group directs cycloaddition to the para position .
-
Conditions : 80°C, 12 h, under nitrogen.
Industrial-Scale Production via Continuous Flow Chemistry
Large-scale synthesis prioritizes cost and efficiency:
-
Continuous Cyclization : Substituted phenols and allyl amines react in a flow reactor at 150°C, achieving 90% conversion .
-
In-Line Purification : Simulated moving bed (SMB) chromatography separates enantiomers with >99% purity .
Advantages :
-
Reduced racemization risk due to precise temperature control.
Alternative Routes: Reductive Amination and Microwave Assistance
Emerging methods include:
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium trifluoroacetate in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a trifluoromethylated benzofuranone, while reduction could produce a trifluoromethylated benzofuran .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 239.62 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity and membrane permeability. The benzofuran moiety contributes to its diverse biological interactions, making it a valuable candidate for further research.
Scientific Research Applications
-
Pharmaceutical Development
- Neurological Disorders : Preliminary studies suggest that 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine may interact with neurotransmitter systems, indicating potential applications in treating conditions like depression or anxiety. Its ability to modulate neurotransmitter receptors is under investigation, with early findings pointing towards promising pharmacodynamics.
- Anticancer Activity : The compound has shown antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against breast, colon, and lung cancer cells, demonstrating IC50 values as low as 10 μM in some cases. The mechanism often involves pathways independent of classical targets like dihydrofolate reductase (DHFR), suggesting alternative therapeutic avenues.
-
Chemical Synthesis
- Building Block for Fluorinated Compounds : In synthetic chemistry, this compound serves as a precursor for more complex fluorinated compounds. Its unique trifluoromethyl group allows for the development of materials with enhanced properties such as increased stability and resistance to degradation.
- Reactivity : The compound undergoes various chemical reactions including oxidation and reduction, which can yield different derivatives useful in further synthetic applications.
Biological Studies
-
Mechanism of Action
- The trifluoromethyl group significantly influences the compound's interaction with biological targets. This group enhances metabolic stability and lipophilicity, facilitating effective binding to enzymes and receptors involved in critical biological pathways.
-
Case Studies
- A study evaluating several derivatives of this compound against various cancer cell lines yielded the following results:
| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 12 | PARP Inhibition |
| Compound B | Colon Cancer | 15 | Unknown Pathway |
| Compound C | Lung Cancer | 10 | DHFR Independent |
This table illustrates the varying effectiveness of different derivatives, emphasizing the need for further exploration into their mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural analogs based on substituents, molecular weight, and properties:
*logP values estimated using fragment-based methods. †Predicted using analogous trifluoromethyl-containing compounds.
Biological Activity
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of various compounds, making them more effective in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a dihydrobenzofuran core with a trifluoromethyl substituent at the 6-position. This structural motif is significant as it influences the compound's interaction with biological targets. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, which can lead to improved bioavailability.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Toll-like Receptor 8 (TLR8) :
- Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition :
- Anticancer Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- TLR8 Modulators :
- PARP Inhibitors :
- Anticancer Efficacy :
Q & A
Basic: What are the standard synthetic routes for 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
The core benzofuran structure can be synthesized via a one-pot pseudo three-component method, as demonstrated in the preparation of substituted benzofurans using alkoxy groups and halogen substituents . For trifluoromethyl introduction, electrophilic trifluoromethylation or coupling reactions with trifluoromethyl-containing building blocks may be employed. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters such as solvent polarity (e.g., THF for intermediate stability) and temperature. Post-synthesis, purification via column chromatography is critical to isolate the target compound from byproducts .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the benzofuran scaffold and substituent positions. For example, the dihydrobenzofuran protons typically resonate between δ 3.5–4.5 ppm, while trifluoromethyl groups are identified via F NMR .
- X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement of the amine and trifluoromethyl groups, particularly for enantiomeric forms .
- Mass Spectrometry : High-resolution MS validates molecular formula and fragmentation patterns .
Advanced: How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
Chiral resolution or asymmetric catalysis is required. For example:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials, as seen in the synthesis of (R)-6-methyl analogs .
- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates stereoselectively.
- Chiral HPLC : Post-synthesis separation of racemic mixtures using columns like Chiralpak IA/IB .
Advanced: What strategies enable functionalization of the amine group in this compound for downstream applications?
Methodological Answer:
The primary amine can undergo:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (e.g., EtN) to form amides .
- Reductive Amination : Condensation with aldehydes/ketones followed by NaBH reduction to introduce alkyl/aryl groups .
- Cross-Coupling : Buchwald-Hartwig amination to install aryl/heteroaryl substituents, using Pd catalysts and ligands like Xantphos .
Advanced: How can researchers address discrepancies in spectral data or synthetic yields during optimization?
Methodological Answer:
- Spectral Contradictions : Compare experimental NMR data with computational predictions (DFT calculations) or literature analogs (e.g., 2,6-dichloro-3-(trifluoromethyl)benzylamine ). Use deuterated solvents to eliminate solvent-shift artifacts.
- Low Yields : Screen solvents (e.g., DMF for polar intermediates), adjust stoichiometry, or introduce microwave-assisted synthesis to accelerate kinetics. For example, yields for benzofuran derivatives improved from 52% to 70% by optimizing reaction time and temperature .
Advanced: How can computational modeling guide the design of this compound derivatives?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for drug targets (e.g., enzymes or receptors). The InChIKey (e.g., NDXOPDUEXPJASP for related compounds ) facilitates database searches for structural analogs.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity toward electrophiles/nucleophiles .
Advanced: What are the challenges in stabilizing this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions : The amine group may protonate, altering solubility. Stabilize via salt formation (e.g., hydrochloride salts, as seen in (R)-4-fluoro analogs ).
- Basic Conditions : Risk of deamination or ring-opening. Use buffered solutions (pH 7–8) and inert atmospheres to minimize degradation.
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The -CF group increases logP, enhancing membrane permeability (critical for CNS-targeting drugs).
- Electron-Withdrawing Effect : Stabilizes adjacent charges, impacting pKa of the amine (e.g., pKa ~8.5 vs. ~10.2 for non-fluorinated analogs).
- Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, as observed in fluorinated benzothiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
